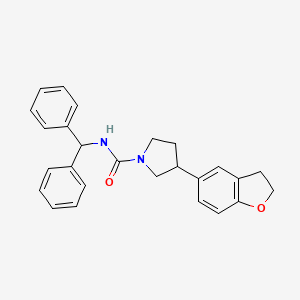
5-(azepan-1-ylsulfonyl)-1-(2-chloro-6-fluorobenzyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(azepan-1-ylsulfonyl)-1-(2-chloro-6-fluorobenzyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C18H20ClFN2O3S and its molecular weight is 398.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Heterocyclic Compounds : Research by Patel and Patel (2015) in "Cogent Chemistry" focused on the synthesis and characterization of various spiro thiazolinone heterocyclic compounds, demonstrating the potential of related chemical structures in synthesizing bioactive compounds with antimicrobial activities (Patel & Patel, 2015).
Antioxidant Properties : Kumar and Naik (2010) in "European Journal of Medicinal Chemistry" synthesized a series of compounds containing different aminophenols and evaluated their antioxidant properties, highlighting the utility of such compounds in developing antioxidants (Kumar & Naik, 2010).
Biological and Pharmacological Studies
Antiinflammatory and Analgesic Activity : Muchowski et al. (1985) in "Journal of Medicinal Chemistry" synthesized pyrrolopyrrolecarboxylic acids and their derivatives, including pyridine and azepine derivatives, assessing their antiinflammatory and analgesic activities (Muchowski et al., 1985).
Photophysical Behavior of Organoboron Complexes : Garre et al. (2019) in "The Journal of Organic Chemistry" synthesized a family of organoboron complexes containing pyridin-2-ylmethylene imidazolidine-2,4-dione moieties, showing their strong fluorescence and potential utility in bioorthogonal chemistry (Garre et al., 2019).
Other Applications
Corrosion Inhibition in Materials Science : Kaya et al. (2016) in the "Journal of The Taiwan Institute of Chemical Engineers" investigated the adsorption and corrosion inhibition properties of piperidine derivatives on iron, demonstrating the relevance of such compounds in corrosion protection (Kaya et al., 2016).
Synthesis of Benzofused Oxacycles with Antiproliferative Activities : Saniger et al. (2003) in "Tetrahedron" synthesized novel benzannelated six- and seven-membered derivatives starting from 2-hydroxybenzyl alcohols, demonstrating their antiproliferative activities and apoptosis induction in breast cancer cells (Saniger et al., 2003).
Properties
IUPAC Name |
5-(azepan-1-ylsulfonyl)-1-[(2-chloro-6-fluorophenyl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2O3S/c19-16-6-5-7-17(20)15(16)13-21-12-14(8-9-18(21)23)26(24,25)22-10-3-1-2-4-11-22/h5-9,12H,1-4,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRHSMDYEJUPPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
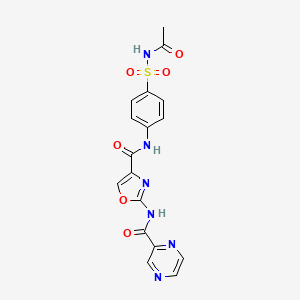
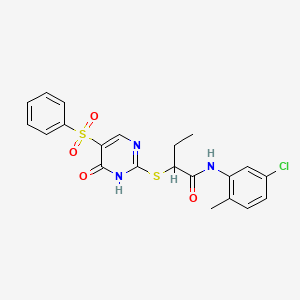
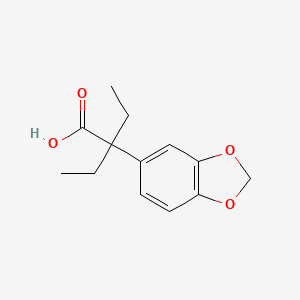
![5-[2-(Dimethylamino)ethoxy]pyridine-2-carboxylic acid;dihydrochloride](/img/structure/B2929556.png)

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2929558.png)

![4-[(2-Fluorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2929560.png)
![2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2929561.png)
![Methyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2929562.png)
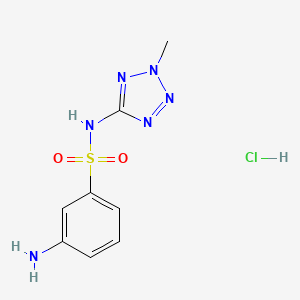
![N-Methyl-1-[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine](/img/structure/B2929565.png)
![Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2929567.png)
